molecular formula C10H11BrO B8693666 1-[4-(Bromomethyl)phenyl]propan-2-one CAS No. 84542-09-6

1-[4-(Bromomethyl)phenyl]propan-2-one

Cat. No. B8693666
Key on ui cas rn: 84542-09-6
M. Wt: 227.10 g/mol
InChI Key: AANXCPGFHCKOOY-UHFFFAOYSA-N
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Patent
US04396627

Procedure details

A mixture of 1-(4-hydroxymethylphenyl)propan-2-one (3.15 g) and dibromotriphenylphosphorane (8.11 g) was refluxed in acetonitrile (50 ml) for 1 hour. The solvent was removed and the residue chromatographed on silica. Elution with ether gave 1-(4-bromomethylphenyl)propan-2-one, 3.4 g. τ(CDCl3) 7.92 (3H, s), 6.4 (2H, s), 5.6 (2H, s), 2.9 (2H, d, J=8 Hz), 2.65 (2H, d, J=8 Hz). This was ketalised in an analogous manner to that described in Description 2 to give the title compound, 3.73 g. τ(CDCl3) 8.7 (3H, s), 7.1 (2H, s), 5.9-6.3 (4H, m), 5.54 (2H, s), 2.75 (4H, s).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1.[Br:13]P(Br)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C(#N)C>[Br:13][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)CC(C)=O
Name
Quantity
8.11 g
Type
reactant
Smiles
BrP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Br
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica
WASH
Type
WASH
Details
Elution with ether

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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